molecular formula C10H13NO3 B3056062 2-Methoxyethyl 4-aminobenzoate CAS No. 68599-71-3

2-Methoxyethyl 4-aminobenzoate

Cat. No.: B3056062
CAS No.: 68599-71-3
M. Wt: 195.21 g/mol
InChI Key: KMPKLZWVMZJKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 4-aminobenzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyethyl group and an aminobenzoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Methoxyethyl 4-aminobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a local anesthetic and its role in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4-aminobenzoate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxyethyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPKLZWVMZJKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223756-38-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy-
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223756-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90364502
Record name 2-methoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68599-71-3
Record name Ethanol, 2-methoxy-, 1-(4-aminobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68599-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxyethyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyethyl 4-aminobenzoate
Reactant of Route 2
Reactant of Route 2
2-Methoxyethyl 4-aminobenzoate
Reactant of Route 3
Reactant of Route 3
2-Methoxyethyl 4-aminobenzoate
Reactant of Route 4
Reactant of Route 4
2-Methoxyethyl 4-aminobenzoate
Reactant of Route 5
Reactant of Route 5
2-Methoxyethyl 4-aminobenzoate
Reactant of Route 6
Reactant of Route 6
2-Methoxyethyl 4-aminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.